![molecular formula C14H17N3OS B5679505 2-(1H-benzimidazol-2-ylthio)-N-cyclopentylacetamide](/img/structure/B5679505.png)
2-(1H-benzimidazol-2-ylthio)-N-cyclopentylacetamide
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Overview
Description
2-(1H-Benzimidazol-2-ylthio)-N-cyclopentylacetamide is a compound that belongs to the benzimidazole class. Benzimidazoles are heterocyclic compounds featuring a fusion of benzene and imidazole rings. This class of compounds is widely studied for its diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 2-(1H-benzimidazol-2-ylthio)-N-cyclopentylacetamide, involves several key steps. These compounds are generally synthesized by the reaction of o-phenylenediamine with carboxylic acids, carboxylic esters, or acid chlorides in the presence of catalysts. Specific methods may vary based on the substituents and the desired functional groups on the benzimidazole core (Yadav et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives, including X-ray diffraction and spectroscopic methods (IR, NMR), reveals the planar nature of the benzimidazole core and provides insights into substituent effects on the overall molecular conformation. DFT calculations and Hirshfeld surface analysis further complement the structural elucidation, providing detailed information on intermolecular interactions and electronic properties (Adardour et al., 2023).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-13(15-10-5-1-2-6-10)9-19-14-16-11-7-3-4-8-12(11)17-14/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZIZUMEEKHZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329995 |
Source
|
Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808574 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclopentylacetamide | |
CAS RN |
352691-57-7 |
Source
|
Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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